5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide
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Overview
Description
5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is a complex organic compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide can be achieved through a multi-step process involving the following key steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This can be achieved by reacting a suitable phthalic anhydride derivative with a primary amine under acidic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the bromine, hydroxyl, tert-butyl, chlorine, and fluorine groups. This can be accomplished through a series of substitution and addition reactions using appropriate reagents such as bromine, tert-butyl chloride, and fluorobenzene.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired isoindole derivative. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification processes.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds using reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium cyanide, and sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may yield a methoxy or cyano derivative.
Scientific Research Applications
5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide: Unique due to its combination of functional groups and structural complexity.
Isoindole-1,3-dione Derivatives:
Indole Alkaloids: Natural products with similar isoindole cores but different substituents and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of bromine, hydroxyl, tert-butyl, chlorine, and fluorine groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrCl2FN2O5/c1-28(2,3)36-24(38)18-10-9-17-20(22(18)25(36)39)13-29(32)26(40)35(16-7-5-15(34)6-8-16)27(41)30(29,33)23(17)19-12-14(31)4-11-21(19)37/h4-9,11-12,18,20,22-23,37H,10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQRWPPAZDXKBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrCl2FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411247 |
Source
|
Record name | AGN-PC-0LOQV8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6059-27-4 |
Source
|
Record name | AGN-PC-0LOQV8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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